molecular formula C21H20N2 B14382014 3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole

Cat. No.: B14382014
M. Wt: 300.4 g/mol
InChI Key: OJTOZPNKYBRDMH-OUKQBFOZSA-N
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Description

3-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-methyl-3H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and are found in many natural products and pharmaceuticals. This particular compound features a unique structure with two indole moieties connected by an ethylidene bridge, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-methyl-3H-indole typically involves the following steps:

    Formation of the Indole Moieties: The initial step involves the synthesis of the two indole units. This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Formation of the Ethylidene Bridge: The next step is the formation of the ethylidene bridge that connects the two indole units. This can be done through a condensation reaction involving the appropriate aldehyde or ketone with the indole units in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-methyl-3H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nitrating agents under conditions such as Friedel-Crafts alkylation or nitration.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction may produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.

Scientific Research Applications

3-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-methyl-3H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-methyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with similar structural features but different functional groups.

    3,3-Dimethylindole: A simpler indole derivative with only one indole moiety and no ethylidene bridge.

    2-Methylindole: A basic indole derivative with a methyl group at the 2-position.

Uniqueness

3-[2-(3,3-Dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-methyl-3H-indole is unique due to its dual indole structure connected by an ethylidene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole

InChI

InChI=1S/C21H20N2/c1-14-15(16-8-4-6-10-18(16)22-14)12-13-20-21(2,3)17-9-5-7-11-19(17)23-20/h4-13,22H,1-3H3/b13-12+

InChI Key

OJTOZPNKYBRDMH-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C3(C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C3(C)C

Origin of Product

United States

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